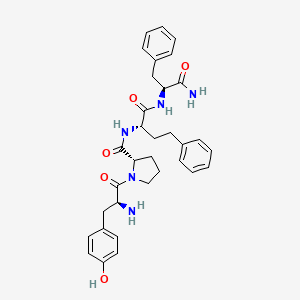

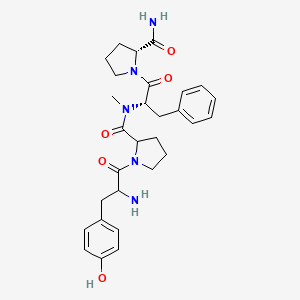

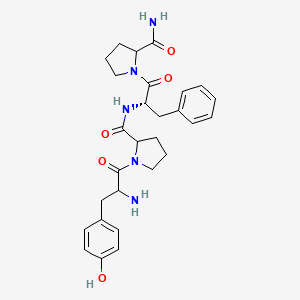

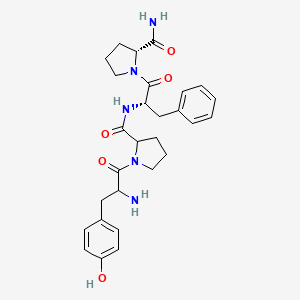

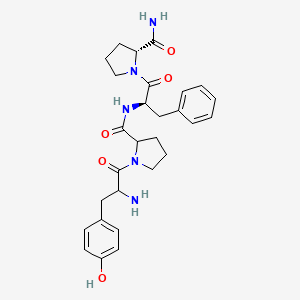

Tyr-Pro-Mmp-Phe-NH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung „Tyr-Pro-Mmp-Phe-NH“ ist ein Tetrapeptid, das zur Familie der Endomorphine gehört. Endomorphine sind endogene Opioidpeptide mit hoher Affinität und Selektivität für den μ-Opioidrezeptor. Diese Peptide spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich Schmerzempfindung, Stressreaktion und Belohnungsmechanismen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von „this compound“ kann durch eine Kombination aus enzymatischen und chemischen Methoden erreicht werden. Eine effiziente Methode beinhaltet die Verwendung von lösungsmittelstabilen Proteasen in einem organisch-wässrigen Zweiphasensystem. Die Synthese beginnt mit der Herstellung des Peptids Boc-Trp-Phe-NH2 unter Verwendung der lösungsmittelstabilen Protease WQ9-2 in einem 20%igen Methanolmedium. Dieses Zwischenprodukt wird dann mit Boc-Tyr-Pro-OH unter Verwendung der gemischten Kohlensäureanhydridmethode zu dem Tetrapeptid Boc-Tyr-Pro-Trp-Phe-NH2 gekoppelt. Das Endprodukt „this compound“ erhält man durch Entfernen der Boc-Gruppe mit Trifluoressigsäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von „this compound“ folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) zur Reinigung gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Das Verfahren ist so konzipiert, dass es effizient, produktiv und umweltfreundlich ist, mit minimalem Schutz der Seitenkette und einfachen Reinigungsschritten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “Tyr-Pro-Mmp-Phe-NH” can be achieved through a combination of enzymatic and chemical methods. One efficient method involves the use of solvent-stable proteases in an organic-aqueous biphasic system. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH2 using the solvent-stable protease WQ9-2 in a 20% methanol medium. This intermediate is then coupled with Boc-Tyr-Pro-OH using the mixed carbonic anhydride method to form the tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2. The final product, “this compound,” is obtained by removing the Boc group with trifluoroacetic acid .

Industrial Production Methods: Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The use of high-speed countercurrent chromatography (HSCCC) for purification ensures a high yield and purity of the final product. The process is designed to be efficient, productive, and environmentally friendly, with minimal side-chain protection and simple purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: „Tyr-Pro-Mmp-Phe-NH“ durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um das Peptid zu modifizieren und seine Stabilität, Bioaktivität und Selektivität zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von „this compound“ verwendet werden, sind Trifluoressigsäure zur Entschützung, gemischtes Kohlensäureanhydrid zur Kupplung und verschiedene Proteasen für enzymatische Reaktionen. Die Reaktionen werden typischerweise in organisch-wässrigen Zweiphasensystemen durchgeführt, um die Ausbeute und Reinheit zu optimieren .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit „this compound“ gebildet werden, umfassen verschiedene Analoga mit modifizierten Aminosäureresten. Diese Analoga zeigen verbesserte pharmakologische Eigenschaften, wie z. B. eine erhöhte Rezeptoraffinität und reduzierte Nebenwirkungen .

Wissenschaftliche Forschungsanwendungen

„this compound“ hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung von Peptidsynthese- und -modifikationstechniken verwendet. In der Biologie dient es als Werkzeug zur Untersuchung der Rolle von endogenen Opioidpeptiden in physiologischen Prozessen. In der Medizin wird „this compound“ für sein Potenzial als Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden untersucht. Darüber hinaus findet es Anwendung bei der Entwicklung von funktionellen Lebensmitteln mit gesundheitsfördernden Wirkungen .

Wissenschaftliche Forschungsanwendungen

“Tyr-Pro-Mmp-Phe-NH” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques. In biology, it serves as a tool for investigating the role of endogenous opioid peptides in physiological processes. In medicine, “this compound” is explored for its potential as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the development of functional foods with health-promoting effects .

Wirkmechanismus

Der Wirkungsmechanismus von „Tyr-Pro-Mmp-Phe-NH“ beinhaltet seine Wechselwirkung mit dem μ-Opioidrezeptor. Nach Bindung an den Rezeptor aktiviert das Peptid intrazelluläre Signalwege, die zur Hemmung von Schmerzsignalen und zur Modulation von Stressreaktionen führen. Die molekularen Ziele umfassen verschiedene intrazelluläre Moleküle wie den Nuclear Factor kappa-B und Stickstoffmonoxid, die eine Rolle bei der Regulation von Schmerz und Entzündungen spielen .

Vergleich Mit ähnlichen Verbindungen

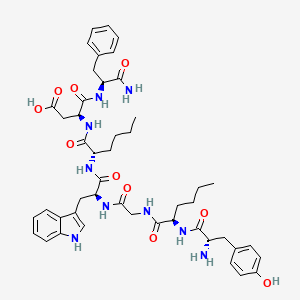

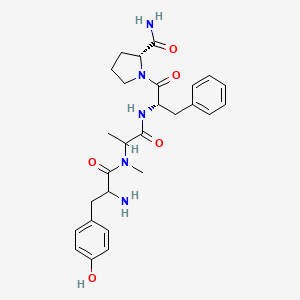

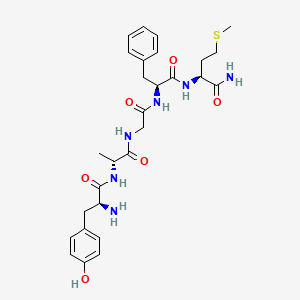

„Tyr-Pro-Mmp-Phe-NH“ ist unter den Endomorphin aufgrund seiner spezifischen Aminosäuresequenz und Modifikationen einzigartig. Ähnliche Verbindungen sind Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) und Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), die ebenfalls eine hohe Affinität für den μ-Opioidrezeptor aufweisen, sich aber in ihrer Aminosäurezusammensetzung und pharmakologischen Eigenschaften unterscheiden. Die Modifikationen in „this compound“ verbessern seine Stabilität und Bioaktivität und machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Liste ähnlicher Verbindungen

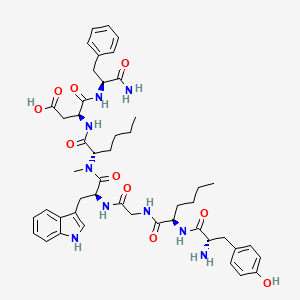

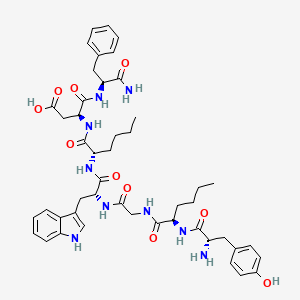

- Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2)

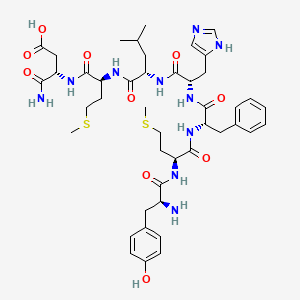

- Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2)

- Rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe)

- Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2)

Eigenschaften

Molekularformel |

C33H39N5O5 |

|---|---|

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

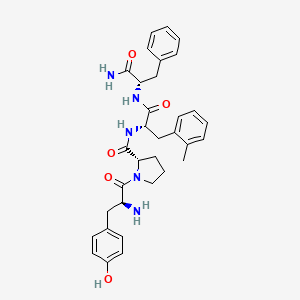

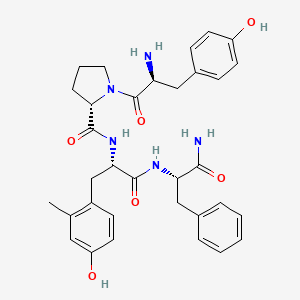

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-21-8-5-6-11-24(21)20-28(31(41)36-27(30(35)40)19-22-9-3-2-4-10-22)37-32(42)29-12-7-17-38(29)33(43)26(34)18-23-13-15-25(39)16-14-23/h2-6,8-11,13-16,26-29,39H,7,12,17-20,34H2,1H3,(H2,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

LJUZIHDRCVUPHL-DZUOILHNSA-N |

Isomerische SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)